D-Apio-beta-L-furanose
CAS No.: 30912-14-2
Cat. No.: VC17042053
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30912-14-2 |
|---|---|
| Molecular Formula | C5H10O5 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | (2S,3R,4S)-4-(hydroxymethyl)oxolane-2,3,4-triol |
| Standard InChI | InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4-,5-/m0/s1 |
| Standard InChI Key | ASNHGEVAWNWCRQ-YUPRTTJUSA-N |
| Isomeric SMILES | C1[C@]([C@H]([C@H](O1)O)O)(CO)O |
| Canonical SMILES | C1C(C(C(O1)O)O)(CO)O |
Introduction
Chemical Identity and Structural Characterization
D-Apio-beta-L-furanose (CAS 30912-14-2) is a pentose sugar derivative classified under the apiofuranose family. Its molecular structure consists of a furanose ring with a hydroxymethyl group at the C3 position, conferring unique stereochemical properties. The compound’s exact mass is 150.05282342 Da, and its systematic IUPAC name is (2S,3R,4S)-4-(hydroxymethyl)tetrahydrofuran-2,3,4-triol .
Molecular and Physicochemical Properties
The following table summarizes key physicochemical parameters of D-Apio-beta-L-furanose:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 150.13 g/mol |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 90.15 Ų |
| XLogP3-AA | -2.2 |
These properties underscore its high polarity and solubility in aqueous media, consistent with its role in biological systems .
Stereochemical Configuration
The β-L configuration of D-Apio-beta-L-furanose arises from the spatial arrangement of hydroxyl groups at C2 and C3, which adopt a cis relationship. This configuration was confirmed via periodate oxidation studies and optical rotation comparisons with synthetic standards . Nuclear magnetic resonance (NMR) analyses further revealed distinct coupling constants () characteristic of the β-anomeric form .
Synthesis and Derivatization Strategies
Classical Synthetic Routes
The synthesis of D-Apio-beta-L-furanose typically begins with 1,2-O-isopropylidene-D-glycero-tetrafuranos-3-ulose (15), which undergoes homologation at the C3 position. Key steps include:
-
Aldol Condensation: Introduction of a hydroxymethyl group via reaction with formaldehyde under basic conditions.
-
Stereoselective Reduction: Use of sodium borohydride to yield the desired β-L configuration.
-
Deprotection: Acidic hydrolysis of isopropylidene groups to furnish the free sugar .
Microwave-assisted glycosylation has emerged as a critical innovation, reducing reaction times from 48 hours to 30 minutes while improving yields to >75% .
Functionalization at Key Positions
Modifications at the N6 and C3′ positions have been explored to enhance bioactivity:
-
N6-Benzylation: Introduction of a 2-methoxy-5-chlorobenzyl group at N6 yielded A adenosine receptor (AAR) antagonists with .
-
C3′-Carboxamide Derivatives: Substitution with ethylcarboxamide moieties improved selectivity for AAR, though potency remained suboptimal () .
Conformational Analysis and Computational Insights
Molecular dynamics simulations reveal that D-Apio-beta-L-furanose adopts a puckering conformation in aqueous solution, stabilizing intramolecular hydrogen bonds between O2′ and O4′. Docking studies with AAR highlight the critical role of the 3′-hydroxymethyl group in positioning the nucleobase for optimal receptor engagement .
Natural Occurrence and Glycosidic Linkages
D-Apio-beta-L-furanose residues are found in apiin, a flavonoid glycoside from parsley (Petroselinum crispum). In apiin, the β-L-apiosyl unit is linked to C2 of a D-glucopyranose residue via a β-glycosidic bond, as evidenced by -NMR and enzymatic hydrolysis .
Challenges and Future Directions
While synthetic advances have enabled access to D-Apio-beta-L-furanose derivatives, key challenges persist:
-
Low Receptor Affinity: The apiofuranose scaffold’s rigidity reduces compatibility with ribose-binding pockets in adenosine receptors .
-
Metabolic Instability: Rapid dephosphorylation of nucleoside prodrugs limits in vivo efficacy .
Future research should prioritize:
-
Ring-Flexible Analogs: Incorporation of cyclopentane or pyrrolidine rings to enhance conformational adaptability.
-
Targeted Prodrug Strategies: Phosphorodiamidate morpholino oligomers (PMOs) to improve cellular uptake and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume